molecular formula C17H19N5O3S B2732210 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1226440-41-0

2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2732210
CAS No.: 1226440-41-0
M. Wt: 373.43
InChI Key: FTFLECRCTFVTCP-UHFFFAOYSA-N
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Description

2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule belonging to the class of thiadiazoles This compound features a distinctive arrangement of rings, including a furan ring, thiadiazole ring, piperidine ring, and isoxazole ring, all connected by a central acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: To prepare 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide, several steps are involved:

  • Formation of 1,3,4-Thiadiazole: : Starting with a furan derivative, a reaction with thiosemicarbazide under acidic conditions yields the intermediate thiadiazole.

  • Piperidine Ring Introduction: : The thiadiazole intermediate is reacted with piperidine in the presence of a suitable catalyst.

  • Acetamide Linkage Formation: : The product is then treated with acetic anhydride and isoxazole to form the desired acetamide linkage.

Industrial Production Methods: In an industrial setting, these reactions are typically conducted in large reactors with rigorous control over temperature and pressure to maximize yield and purity. The use of automated systems for monitoring and controlling reaction conditions ensures consistency in production.

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions primarily at the furan and thiadiazole rings.

  • Reduction: : Reduction can occur at the acetamide linkage or piperidine ring under appropriate conditions.

  • Substitution: : Substitution reactions can be carried out on the aromatic rings, particularly at positions adjacent to heteroatoms.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: : Lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogens (Cl₂, Br₂) or organometallic reagents (Grignard reagents).

Major Products Formed:

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Primary or secondary amines.

  • Substitution: : Halogenated derivatives or organometallic adducts.

Scientific Research Applications

This compound has several notable applications in scientific research:

  • Chemistry: : It serves as an important intermediate in the synthesis of other complex organic molecules, particularly in the development of heterocyclic compounds.

  • Industry: : It can be used in the design of novel materials with specific electronic properties due to its unique ring structures.

Mechanism of Action

The exact mechanism of action of 2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide depends on its application. In medicinal chemistry:

  • Molecular Targets: : It interacts with specific enzymes or receptors in the body, potentially modulating their activity.

  • Pathways Involved: : It can influence signaling pathways, such as neurotransmitter release or cellular metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

When compared to similar compounds like other thiadiazoles or isoxazoles, it stands out due to its multi-ring structure and the diversity of functional groups. Similar Compounds :

  • 5-(furan-2-yl)-1,3,4-thiadiazole

  • Piperidinyl isoxazole derivatives

  • Acetamide-linked heterocycles

The presence of both the furan and isoxazole rings linked through a piperidinyl-thiadiazole moiety imparts unique chemical and biological properties to this compound.

Properties

IUPAC Name

2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-11-9-14(21-25-11)18-15(23)10-22-6-4-12(5-7-22)16-19-20-17(26-16)13-3-2-8-24-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFLECRCTFVTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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